Benzenesulfinic acid

Descripción general

Descripción

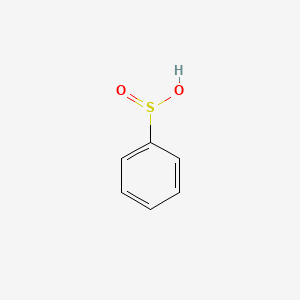

El ácido bencenosulfínico es un compuesto organosulfurado con la fórmula química C₆H₆O₂S. Es un sólido cristalino blanco que es soluble en agua y solventes orgánicos. Este compuesto es conocido por su papel como intermedio en diversas reacciones químicas y sus aplicaciones en la síntesis orgánica.

Métodos De Preparación

El ácido bencenosulfínico se puede sintetizar a través de varios métodos:

Oxidación de Tioles: Un método común implica la oxidación de tioles utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido nítrico.

Reducción de Cloruros de Sulfonilo: Otro método incluye la reducción de cloruros de sulfonilo utilizando agentes reductores como polvo de zinc en presencia de ácido clorhídrico.

Producción Industrial: Industrialmente, el ácido bencenosulfínico se produce a menudo por la reacción de benceno con dióxido de azufre y un agente oxidante adecuado en condiciones controladas.

Análisis De Reacciones Químicas

El ácido bencenosulfínico experimenta diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar a ácido bencensulfónico utilizando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se puede reducir a tiofenol utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El ácido bencenosulfínico puede participar en reacciones de sustitución, formando sulfonamidas, cloruros de sulfonilo y ésteres.

Aplicaciones Científicas De Investigación

Organic Synthesis

Sulfur Source for Thioether Formation

Benzenesulfinic acid is recognized for its role as a sulfur source in organic synthesis, particularly in the formation of thioethers through direct C-H functionalization. A novel sulfenylation method utilizing ammonium iodide has been developed, allowing for the synthesis of regioselective derivatives of flavones and indole with high yields. This method presents an environmentally friendly alternative to traditional iodine-based approaches, enhancing the efficiency of thioether production while minimizing odor and toxicity concerns associated with other sulfur sources .

Construction of Complex Organic Molecules

In copper(II)-catalyzed reactions, this compound acts as a key reagent in the synthesis of complex organic molecules. For instance, it participates in a three-component reaction leading to fully substituted 4-benzenesulfonyl isoxazoles from 2-nitro-1,3-enynes. This reaction is characterized by mild conditions and high chemoselectivity, making it suitable for producing valuable intermediates in pharmaceuticals and agrochemicals .

Environmental Applications

Surfactant Enhanced Oil Recovery (SEOR)

this compound has been employed in surfactant enhanced oil recovery techniques. It serves as an effective surfactant for mobilizing non-aqueous phase liquids (NAPL), such as petroleum hydrocarbons from contaminated sites. Case studies demonstrate its efficacy in recovering fuel oil and jet fuel through optimized surfactant formulations that include this compound .

Case Study Overview

| Case Study | Location | Application | Results |

|---|---|---|---|

| Recovery of Fuel Oil | Coastal New Jersey | Surfactant flushing to remove No. 2 Fuel Oil | 57 gallons of NAPL recovered; groundwater quality improved significantly |

| Jet Fuel Removal | Charlotte Air National Guard | Pilot test for jet fuel NAPL removal | 106 gallons of jet fuel recovered; significant increase in mass removal rate observed |

| DNAPL Recovery | Alameda Naval Air Station | Surfactant flushing for TCA and TCE removal | Over 95% of surfactant volume recovered; contaminant levels decreased by 80% |

These case studies illustrate the practical applications of this compound in environmental remediation efforts, highlighting its effectiveness in improving recovery rates compared to conventional methods.

Material Science Applications

This compound also finds applications in material science, particularly in polymer chemistry. Research indicates that it can initiate the polymerization of methyl methacrylate through ionic reactions, contributing to the development of new polymeric materials with desirable properties .

Mecanismo De Acción

El mecanismo de acción del ácido bencenosulfínico implica su capacidad para actuar como nucleófilo o electrófilo en diversas reacciones químicas. Puede donar o aceptar electrones, facilitando la formación de nuevos enlaces químicos. Los objetivos moleculares y las vías involucradas dependen de la reacción específica y las condiciones utilizadas .

Comparación Con Compuestos Similares

El ácido bencenosulfínico se puede comparar con otros ácidos sulfínicos y ácidos sulfónicos:

Ácido Fenilsulfínico: Similar al ácido bencenosulfínico pero con diferente reactividad y aplicaciones.

Ácido Bencensulfónico: Si bien el ácido bencensulfónico es un ácido fuerte y se utiliza ampliamente en detergentes y tensioactivos, el ácido bencenosulfínico se utiliza más comúnmente como intermedio en la síntesis orgánica.

Ácido Toluensulfínico: Otro compuesto similar con aplicaciones en la síntesis orgánica y la ciencia de los materiales.

El ácido bencenosulfínico destaca por su reactividad única y versatilidad en diversas reacciones químicas, lo que lo convierte en un compuesto valioso tanto en investigación como en aplicaciones industriales.

Actividad Biológica

Benzenesulfinic acid, a sulfonic acid derivative of benzene, has garnered attention in various fields due to its biological activities and applications. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound (C6H5SO2H) consists of a benzene ring bonded to a sulfinyl group. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry. The compound is often used as a precursor for the synthesis of sulfonamide derivatives, which exhibit significant biological activities.

1. Antimicrobial Activity

Research indicates that this compound and its derivatives possess notable antimicrobial properties. A study evaluated the antimicrobial efficacy of several benzenesulfonamide derivatives, revealing that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli . This suggests that modifications to the benzenesulfinic structure can enhance its antimicrobial potency.

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In vivo studies demonstrated that specific derivatives could significantly reduce carrageenan-induced paw edema in rats, showcasing inhibition rates of up to 94.69% at optimal concentrations . This activity is crucial for developing new anti-inflammatory agents.

3. Anticancer Activity

The anticancer potential of this compound derivatives is particularly promising. A recent study highlighted that certain quinazoline sulfonates derived from this compound exhibited potent anticancer activity against leukemia and brain cancer cell lines, with IC50 values below 0.3 µM for some compounds . These findings emphasize the compound's potential in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A series of benzenesulfonamide derivatives were synthesized and tested for their antimicrobial properties. The study found that modifications in the sulfonamide structure significantly influenced their effectiveness against various pathogens, indicating a pathway for developing new antibiotics .

Case Study 2: Anti-inflammatory Response

In a controlled experiment involving carrageenan-induced inflammation in rats, compounds derived from this compound demonstrated substantial anti-inflammatory effects. The results indicated that these compounds could be developed into therapeutic agents for inflammatory diseases .

Research Findings

| Activity | Compound | Target | IC50 (µM) | Remarks |

|---|---|---|---|---|

| Antimicrobial | 4d | E. coli | 6.72 | Most potent among tested compounds |

| Antimicrobial | 4h | S. aureus | 6.63 | Significant antibacterial activity |

| Anti-inflammatory | 4a | Carrageenan-induced edema | - | Inhibition rates up to 94.69% |

| Anticancer | BS3 | K562 (leukemia) | 0.172 | High selectivity against normal cells |

| Anticancer | BS4 | U-251 (brain cancer) | 0.246 | Effective with low toxicity |

Propiedades

IUPAC Name |

benzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHKKBHWRAXMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210797 | |

| Record name | Benzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-41-7 | |

| Record name | Benzenesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03848 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZENESULFINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9560D97PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.